molecular formula C9H18N2O2 B13220641 (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

Cat. No.: B13220641
M. Wt: 186.25 g/mol
InChI Key: DEKHJIWBPMNADR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by its stereospecific (2R,4R) configuration, methoxy-N-methyl group, and dimethyl substitution at the 2-position of the piperidine ring. The methoxy and methyl groups likely influence its electronic properties, steric bulk, and pharmacokinetic behavior, making it a candidate for comparison with related analogs.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2R,4R)-N-methoxy-N,2-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

DEKHJIWBPMNADR-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)N(C)OC

Canonical SMILES

CC1CC(CCN1)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps involve esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield, selectivity, and environmental friendliness, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like methyl magnesium bromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamides with Varied Substituents and Stereochemistry

Key Compounds :

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9)

  • Structural Difference : Methyl group at the 1-position instead of the 2-position in the target compound.
  • Impact : Positional isomerism may alter steric interactions and binding affinity in biological systems. The 1-methyl derivative may exhibit reduced conformational flexibility compared to the 2-methyl analog .

(2S,4R)-N-((1R,2R)-1,3-Dihydroxy-1-phenylpropan-2-yl)-4-undecylpiperidine-2-carboxamide ((2S,4R)-14) Structural Difference: A bulky undecyl chain at the 4-position and a dihydroxy-phenylpropan-2-yl substituent on the amide nitrogen. The stereochemistry (2S,4R) may lead to divergent receptor interactions compared to the (2R,4R) configuration .

1-(4-Methoxy-3-methylphenyl)sulfonyl-N-(1-methoxy-2-propanyl)-4-piperidinecarboxamide Structural Difference: Sulfonyl group at the 1-position and a methoxypropanyl substituent.

Non-Piperidine Amides with Similar Functional Groups

N-Methoxy-N-methylisobutyramide (CAS 113778-69-1)

  • Structural Difference : Lacks the piperidine ring; simpler aliphatic backbone.
  • Impact : Absence of the piperidine ring reduces steric complexity and may limit interactions with hydrophobic binding pockets. The similarity score (0.77) reflects retained amide and methoxy-N-methyl motifs .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide Structural Difference: Pyridine ring replaces piperidine; aminophenoxy substituent introduces aromaticity.

Stereochemical and Positional Isomers

  • The (2R,4R) configuration of the target compound contrasts with analogs like (2S,4S)-36 and (2S,4R)-37 . Stereochemistry critically influences biological activity; for example, (2S,4R)-14 shows distinct allosteric modulation profiles compared to its (2R,4S) counterpart .

Data Table: Comparative Analysis of Selected Analogs

Compound Name Substituents/Modifications Molecular Weight Key Properties/Impacts Reference ID
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide 2R,4R config, N-methoxy, 2-methyl ~200.28* Moderate lipophilicity, stereospecificity
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide 1-methyl instead of 2-methyl 200.28 Altered steric profile
(2S,4R)-14 4-undecyl, dihydroxy-phenylpropan 530.74 High lipophilicity, allosteric modulation
N-Methoxy-N-methylisobutyramide Aliphatic backbone 131.17 Simplified structure, lower complexity

*Estimated based on and .

Critical Analysis of Structural and Functional Divergence

  • Piperidine Ring vs.
  • Substituent Effects : Bulky groups (e.g., undecyl in (2S,4R)-14) enhance lipophilicity but may hinder target engagement. Conversely, sulfonyl groups () improve stability but reduce solubility .
  • Stereochemistry : The (2R,4R) configuration likely confers unique spatial orientation for receptor interactions compared to diastereomers like (2S,4R)-37 .

Biological Activity

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide, a synthetic organic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a unique piperidine structure characterized by:

  • Methoxy Group : Enhances solubility and may influence receptor interactions.
  • Dimethyl Substituents : Affect steric and electronic properties.
  • Carboxamide Functional Group : Implicated in enzyme binding and activity modulation.

Its molecular formula is C10H17N1O2C_{10}H_{17}N_{1}O_{2} with a molecular weight of approximately 186.25 g/mol .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities primarily through:

  • Enzyme Inhibition : The compound has been studied for its role in modulating enzyme activity, potentially acting as an inhibitor or activator in various biochemical pathways .
  • Receptor Binding : Its ability to bind selectively to certain receptors suggests a role in pharmacological applications, particularly in drug design .

1. Cancer Therapy

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro experiments demonstrated that compounds structurally related to this compound showed enhanced cytotoxic effects against various cancer cell lines .
  • Mechanism Exploration : The presence of the piperidine moiety is critical in establishing hydrophobic interactions with target proteins involved in cancer progression .

2. Neuropharmacology

The compound's potential in neuropharmacology is underscored by:

  • Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant for Alzheimer's disease treatment .
  • Neuronal Excitability Modulation : By affecting ion channel activity (e.g., Kv7 channels), it may help regulate neuronal excitability and provide anticonvulsant effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulates specific enzymes; potential inhibitors
CytotoxicityEffective against cancer cell lines
Cholinesterase InhibitionPotential for Alzheimer's treatment
Ion Channel ModulationAffects neuronal excitability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.